REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.F[C:12]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:13]=1[C:14]([O:16][CH3:17])=[O:15].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>COCCOCCOC.CCOCC>[NH:7]1[C:8]2[C:4](=[CH:3][C:2]([O:1][C:12]3[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:13]=3[C:14]([O:16][CH3:17])=[O:15])=[CH:10][CH:9]=2)[CH:5]=[CH:6]1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
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OC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
7.05 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC)C=CC(=C1)F
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Name
|
K3PO4
|
Quantity
|
9.32 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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COCCOCCOC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Type
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CUSTOM
|
Details
|
was stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
WASH
|
Details
|
washed twice with water, and brine
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel with 2-50% ethyl acetate/hexanes
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
N1C=CC2=CC(=CC=C12)OC1=C(C(=O)OC)C=CC(=C1)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |